N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-4-5-14(19-10-3-11-25(19,20)21)12-17(13)18-26(22,23)16-8-6-15(24-2)7-9-16/h4-9,12,18H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNCDFKFGLVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis, depending on the cellular context. The downstream effects of this disruption can vary widely, affecting numerous cellular processes.
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells. This could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide is a synthetic organic compound that exhibits a complex structure with potential biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 332.43 g/mol. It features a dioxidoisothiazolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O4S2 |
| Molecular Weight | 332.43 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound generally involves several steps, including the formation of the dioxidoisothiazolidine core and subsequent modifications to introduce the phenyl and sulfonamide groups. Specific protocols for its synthesis have not been extensively documented in literature, indicating a need for further exploration in synthetic methodologies.
The exact mechanism of action for this compound remains unclear due to insufficient research. However, initial interaction studies suggest that it may bind to proteins or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate its binding affinities and kinetics .
Case Studies and Related Research
Although direct studies on this specific compound are scarce, research on structurally similar compounds provides insights into its potential biological activities:
- Antitumor Activity : Compounds with similar moieties have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. For example, compounds with methoxy and sulfonamide groups have demonstrated selective inhibition of tumor cell proliferation while sparing normal cells .
- Cell Viability Assays : Studies utilizing 2D and 3D cell culture systems revealed that certain derivatives could inhibit the growth of cancer cells effectively while maintaining lower toxicity to normal cells .
Preparation Methods
Sulfonamide Core Synthesis: 4-Methoxybenzenesulfonamide Derivatives
The foundational step in synthesizing the target compound involves preparing the 4-methoxybenzenesulfonamide moiety. A widely adopted method involves sulfonation of 4-methoxyaniline followed by chlorination and amidation.
Sulfonation and Chlorination
4-Methoxyaniline is treated with chlorosulfonic acid under controlled temperatures (0–5°C) to form 4-methoxybenzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice water, and the intermediate is extracted using dichloromethane. Yield optimization studies indicate that maintaining a molar ratio of 1:1.2 (4-methoxyaniline to chlorosulfonic acid) maximizes sulfonyl chloride formation (>85% yield).
Amidation with Ammonia
The sulfonyl chloride intermediate is reacted with aqueous ammonia (25–30% w/w) in tetrahydrofuran (THF) at 20–25°C. After 4–6 hours, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating 4-methoxybenzenesulfonamide. Recrystallization from ethanol-water (1:3 v/v) yields 92–95% purity, as confirmed by HPLC.
The introduction of the 1,1-dioxidoisothiazolidin-2-yl group at the 5-position of 2-methylaniline necessitates a multi-step sequence involving ring-opening, oxidation, and cyclization.
Synthesis of 5-Amino-2-methylphenyl Isothiazolidine Precursor
2-Methyl-5-nitroaniline is reduced to 5-amino-2-methylaniline using hydrogen gas (3–5 bar) and palladium-on-carbon (5% w/w) in methanol. The resulting amine is reacted with β-propiolactone in acetonitrile at 60–70°C to form N-(5-amino-2-methylphenyl)-3-hydroxypropanamide. Subsequent treatment with thionyl chloride (SOCl₂) induces cyclization to 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline.
Table 1: Optimization of Isothiazolidine Ring Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 60 | 70 | 80 | 70 |
| Reaction Time (h) | 8 | 6 | 4 | 6 |
| SOCl₂ Equivalents | 1.2 | 1.5 | 2.0 | 1.5 |
| Yield (%) | 72 | 88 | 78 | 88 |
Coupling Reactions: Forming the N-Aryl Bond
The final step involves coupling 4-methoxybenzenesulfonamide with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline. Two principal methods are employed:
Mitsunobu Coupling
Using triphenylphosphine (1.2 equivalents) and diethyl azodicarboxylate (DEAD, 1.1 equivalents) in THF, the reaction proceeds at 0–5°C for 12–16 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 78–82% yield. However, this method requires stringent exclusion of moisture.
Nucleophilic Aromatic Substitution
Alternatively, 4-methoxybenzenesulfonyl chloride is reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline in the presence of pyridine (base) and dimethylformamide (DMF) at 100–110°C. This one-pot method achieves 85–90% yield but necessitates downstream purification to remove pyridine hydrochloride byproducts.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient eluent of acetonitrile/water (0.1% trifluoroacetic acid). The target compound elutes at 12.3 minutes, achieving ≥99.5% purity.
Table 2: HPLC Parameters for Purity Assessment
| Parameter | Specification |
|---|---|
| Column | LICROSPHER® C18 |
| Flow Rate (mL/min) | 1.0 |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Retention Time | 12.3 min |
Scalability and Industrial Adaptations
Large-scale synthesis (≥10 kg) requires modifications to ensure safety and efficiency:
- Continuous Flow Reactors : For sulfonation and chlorination steps, reducing exothermic risks.
- Crystallization Optimization : Using acetone/water (1:2 v/v) for final recrystallization improves yield to 93–95%.
Q & A
Basic Synthesis: Key Synthetic Routes and Reaction Design
Q: What are the primary synthetic routes for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide? A: The compound is synthesized via multi-step reactions:
Isothiazolidine ring formation : Cyclization of a thioamide precursor under oxidative conditions to introduce the 1,1-dioxidoisothiazolidine moiety.
Sulfonamide coupling : Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Purification : Column chromatography or recrystallization to isolate the final product.
Key considerations include controlling temperature (0–25°C for sulfonylation) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
Advanced Synthesis: Optimizing Reaction Conditions
Q: How can reaction conditions be optimized to improve yield and purity of intermediates? A:
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce hydrolysis of reactive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, improving coupling efficiency.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation.
- Workflow : Continuous flow chemistry may enhance scalability and reproducibility by reducing reaction time and side products .
Basic Structural Characterization: Standard Analytical Techniques
Q: What spectroscopic methods are essential for confirming the compound’s structure? A:
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm), sulfonamide NH (δ 10–12 ppm), and methoxy groups (δ ~3.8 ppm).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide and isothiazolidine dioxide groups.
- Mass spectrometry : High-resolution MS to validate molecular weight (expected [M+H]⁺ ~429.4 g/mol) .
Advanced Structural Analysis: Resolving Ambiguities via X-ray Crystallography
Q: How can crystallographic data resolve structural ambiguities in derivatives? A: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Sulfonamide geometry : S–N bond lengths (~1.63 Å) confirm sp³ hybridization.
- Isothiazolidine ring planarity : Torsion angles validate the 1,1-dioxido conformation.
Software like SHELXL refines crystallographic data, addressing disorder or twinning issues. A typical refinement achieves R-factors < 0.05 with high-resolution datasets (≤ 0.8 Å) .
Basic Biological Activity: In Vitro Assay Design
Q: What assays are suitable for preliminary evaluation of biological activity? A:
- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of CDK2 or similar targets.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Biological Studies: Addressing Contradictory Data
Q: How should researchers reconcile conflicting results in target engagement studies? A:
- Orthogonal assays : Combine biochemical (e.g., SPR for binding affinity) and cellular (e.g., Western blot for downstream pathway modulation) data.
- Metabolomics : LC-MS profiling to identify off-target effects altering cellular responses.
- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., methoxy vs. ethoxy substitutions) .
Physicochemical Properties: Solubility and Stability Profiling
Q: How can researchers determine the compound’s solubility and stability under varying conditions? A:
| Parameter | Method | Conditions |
|---|---|---|
| Aqueous solubility | Shake-flask method with HPLC quantification | PBS (pH 7.4), 25°C |
| pH stability | Forced degradation (24 hrs at 40°C) | pH 1–13 buffers |
| Photostability | ICH Q1B guidelines | UV light (320–400 nm), 25°C |
| Low solubility (<10 µM) in aqueous buffers suggests formulation with cyclodextrins or lipid nanoparticles . |
Advanced Data Analysis: Computational Modeling for Target Prediction
Q: What computational strategies predict the compound’s molecular targets? A:
- Molecular docking : AutoDock Vina or Glide to simulate binding to CDK2 (PDB: 1H1S). Focus on hydrogen bonds between sulfonamide and Asp145.
- QSAR : Build models using descriptors like LogP and topological polar surface area (TPSA) to correlate structure with kinase inhibition.
- MD simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
Handling Reactive Intermediates: Purification Challenges
Q: What purification techniques are effective for isolating unstable intermediates? A:
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (5→40%) to separate polar byproducts.
- Low-temperature crystallization : Cool intermediates to −20°C in ethanol/water mixtures to precipitate pure crystals.
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for final purity >98% .
Regulatory Compliance: Preclinical Safety Assessment
Q: What methodologies ensure compliance with ethical guidelines in preclinical studies? A:
- In vivo toxicity : Acute toxicity testing in rodents (OECD 423) with histopathology and serum biochemistry.
- Genotoxicity : Ames test (OECD 471) to assess mutagenic potential.
- EC50/IC50 ratios : Ensure a therapeutic index >10 to prioritize compounds for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
